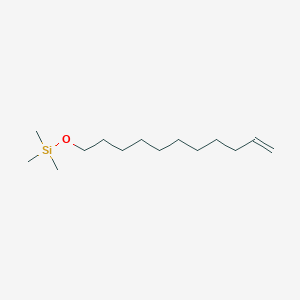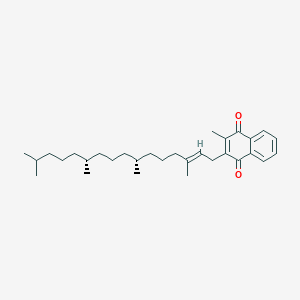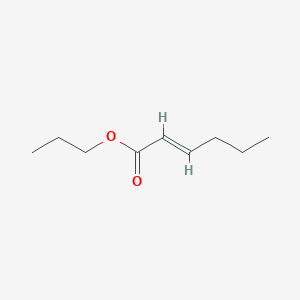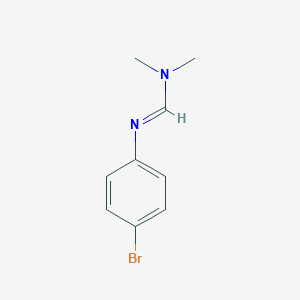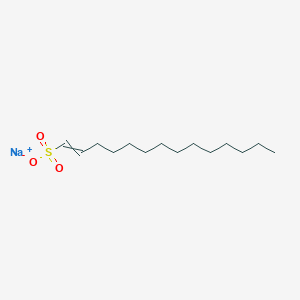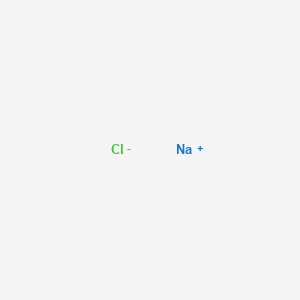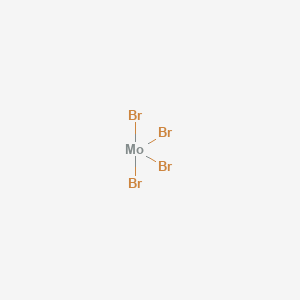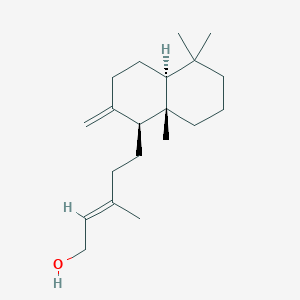
Aluminium niobate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aluminum, compound with niobium (3:1), also known as Aluminum niobium (3:1), is an intermetallic compound with the chemical formula Al₃Nb. This compound is known for its unique properties, including high melting point, excellent corrosion resistance, and significant mechanical strength. It is primarily used in high-temperature structural applications and has garnered interest in various scientific and industrial fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One of the primary methods for synthesizing Aluminum niobium (3:1) is through high-frequency electromagnetic fusion melting. This process involves mixing pure niobium powder and pure aluminum powder in a specific ratio, followed by melting and solidification at room temperature . Another method involves shock wave loading using a light-gas gun, which creates high-temperature and high-pressure conditions to synthesize the compound .
Industrial Production Methods: Industrial production of Aluminum niobium (3:1) typically involves the aluminothermic reduction of niobium oxide. This process includes mixing niobium oxide with aluminum powder and heating the mixture to initiate a reduction reaction, resulting in the formation of Aluminum niobium (3:1) .
Analyse Des Réactions Chimiques
Types of Reactions: Aluminum niobium (3:1) undergoes various chemical reactions, including oxidation, reduction, and substitution. It reacts with oxygen to form aluminum oxide and niobium oxide. In the presence of dilute acids, it forms corresponding salts such as aluminum sulfate, aluminum chloride, and aluminum nitrate .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, dilute sulfuric acid, hydrochloric acid, and nitric acid. The reactions typically occur under standard laboratory conditions, with the formation of aluminum oxide and niobium oxide as major products .
Applications De Recherche Scientifique
Aluminum niobium (3:1) has a wide range of scientific research applications. In chemistry, it is used as a high-temperature structural material due to its excellent mechanical properties and corrosion resistance . In biology and medicine, it is explored for its potential use in biomedical implants and devices due to its biocompatibility and stability . In industry, it is used in aerospace applications for its high strength and resistance to oxidation at elevated temperatures .
Mécanisme D'action
The mechanism by which Aluminum niobium (3:1) exerts its effects involves its interaction with various molecular targets and pathways. The compound’s high melting point and excellent mechanical properties are attributed to the strong bonding between aluminum and niobium atoms. Additionally, its corrosion resistance is due to the formation of a protective oxide layer on its surface, which prevents further oxidation .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Aluminum niobium (3:1) include other aluminum-based intermetallic compounds such as Aluminum titanium (3:1) and Aluminum zirconium (3:1). These compounds share similar properties, including high melting points and excellent mechanical strength .
Uniqueness: What sets Aluminum niobium (3:1) apart from these similar compounds is its superior corrosion resistance and stability at high temperatures. This makes it particularly suitable for applications in harsh environments, such as aerospace and high-temperature industrial processes .
Propriétés
Numéro CAS |
12004-70-5 |
|---|---|
Formule moléculaire |
AlNb |
Poids moléculaire |
119.88791 g/mol |
Nom IUPAC |
aluminum;niobium |
InChI |
InChI=1S/Al.Nb |
Clé InChI |
QNTVPKHKFIYODU-UHFFFAOYSA-N |
SMILES |
[Al].[Al].[Al].[Nb] |
SMILES canonique |
[Al].[Nb] |
| 12004-70-5 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



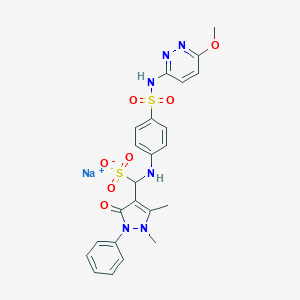
![Benzyl alcohol,[7-14c]](/img/structure/B79828.png)
